N1-Butyl Substitution Elevates LogP by ~2 Units
The N1‑butyl substituent in [(1-butyl-1H-indol-3-yl)thio]acetic acid imparts a calculated logP of 3.62 (ChEMBL AlogP) to 3.80 (ChemSpider ACD/LogP), whereas the parent indol‑3‑ylthioacetic acid (no N‑substituent) exhibits an XlogP of 1.8 [1]. The difference of ≥1.8 log units translates to an approximately 60‑fold increase in octanol‑water partition coefficient, directly influencing passive membrane permeability and distribution behaviour.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | AlogP 3.62 (ChEMBL); ACD/LogP 3.80 (ChemSpider) |
| Comparator Or Baseline | Indol-3-ylthioacetic acid (parent): XlogP 1.8 |
| Quantified Difference | ΔlogP ≥ +1.8 (≥60‑fold higher partition coefficient) |
| Conditions | In silico prediction (AlogP, XlogP, ACD/LogP) |
Why This Matters
The substantially higher logP of the N‑butyl analogue is a critical selection parameter for applications requiring enhanced membrane permeability or lipophilic partitioning, e.g., blood–brain barrier penetration or intracellular target engagement.
- [1] ChEMBL. CHEMBL1300692 – Compound Report Card. https://www.ebi.ac.uk/chembl/explore/compound/CHEMBL1300692 (accessed 2026-05-03). View Source
